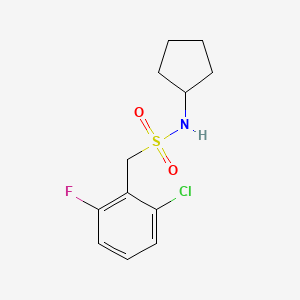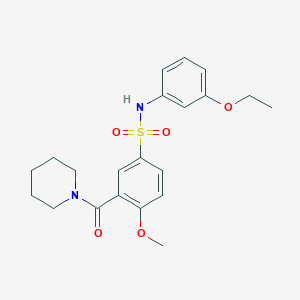
1-(2-chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide
Descripción general
Descripción
1-(2-Chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide is a chemical compound characterized by the presence of a chloro and fluoro-substituted phenyl ring, a cyclopentyl group, and a methanesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide typically involves the reaction of 2-chloro-6-fluoroaniline with cyclopentylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
-
Starting Materials:
- 2-chloro-6-fluoroaniline
- Cyclopentylmethanesulfonyl chloride
- Triethylamine (base)
-
Reaction Conditions:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (25-40°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and recycling of solvents and reagents to minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide can undergo various chemical reactions, including:
-
Substitution Reactions:
- Nucleophilic substitution at the chloro or fluoro positions on the phenyl ring.
- Common reagents: Sodium methoxide, potassium tert-butoxide.
-
Oxidation and Reduction Reactions:
- Oxidation of the sulfonamide group to form sulfonic acids.
- Reduction of the nitro group (if present) to an amine.
-
Coupling Reactions:
- Suzuki-Miyaura coupling to form biaryl compounds.
- Common reagents: Palladium catalysts, boronic acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl structures.
Aplicaciones Científicas De Investigación
1-(2-chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as a scaffold for designing new drugs with anti-inflammatory, analgesic, or anticancer properties.
- Investigation of its pharmacokinetic and pharmacodynamic profiles.
-
Biological Research:
- Study of its interactions with biological targets such as enzymes and receptors.
- Use as a tool compound in biochemical assays.
-
Industrial Applications:
- Use in the synthesis of advanced materials and polymers.
- Potential applications in agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects can be attributed to its ability to modulate the activity of these targets, leading to changes in cellular processes.
Molecular Targets and Pathways:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors to modulate signal transduction pathways.
- Pathways: Impact on pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
- 1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide
- 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide
- 1-(2-chloro-6-fluorophenyl)-N-propylmethanesulfonamide
Comparison:
- Structural Differences: Variations in the alkyl group attached to the sulfonamide nitrogen.
- Biological Activity: Differences in potency, selectivity, and pharmacokinetic properties.
- Chemical Reactivity: Variations in reactivity towards nucleophiles, oxidants, and reductants.
Propiedades
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2S/c13-11-6-3-7-12(14)10(11)8-18(16,17)15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFUOMBCJSDIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-METHOXYPHENETHYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE](/img/structure/B4612086.png)
![4,8,8-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B4612102.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4612103.png)

![3,5-dimethoxy-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide](/img/structure/B4612112.png)
![N~4~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4612116.png)
![3,5-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4612129.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4612136.png)
![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4612143.png)
![2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-ETHYL-N-PHENYLACETAMIDE](/img/structure/B4612147.png)
![(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4612149.png)
![4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4612157.png)
![1'-[(4-BUTYLPHENYL)CARBAMOTHIOYL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B4612166.png)
![isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4612178.png)
